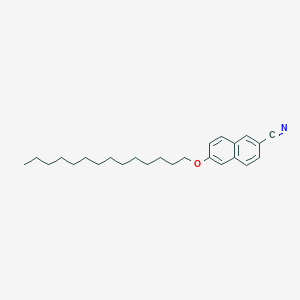
6-(Tetradecyloxy)naphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(Tétradécyloxy)naphtalène-2-carbonitrile est un composé organique appartenant à la classe des dérivés du naphtalène. Il est caractérisé par la présence d'un groupe tétradécyloxy lié au cycle naphtalène en position 6 et d'un groupe carbonitrile en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-(Tétradécyloxy)naphtalène-2-carbonitrile implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec le naphtalène-2-carbonitrile comme matière de départ.
Alkylation : Le naphtalène-2-carbonitrile subit une réaction d'alkylation avec le bromure de tétradécyle en présence d'une base telle que le carbonate de potassium.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 6-(Tétradécyloxy)naphtalène-2-carbonitrile ne soient pas largement documentées, l'approche générale consiste à adapter le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et l'emploi de techniques de purification industrielles pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(Tétradécyloxy)naphtalène-2-carbonitrile peut subir diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Hydrure de lithium et d'aluminium
Substitution : Divers nucléophiles en fonction de la substitution souhaitée
Principaux produits formés
Oxydation : Dérivés de la naphtoquinone
Réduction : Dérivés de l'amino-naphtalène
Substitution : Divers dérivés du naphtalène substitués
Applications de la recherche scientifique
Le 6-(Tétradécyloxy)naphtalène-2-carbonitrile a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du 6-(Tétradécyloxy)naphtalène-2-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans la recherche contre le cancer, il a été démontré qu'il inhibe la polymérisation de la tubuline, entraînant une perturbation de la dynamique des microtubules et une arrestation subséquente du cycle cellulaire . Ce mécanisme est similaire à celui d'autres agents ciblant les microtubules utilisés en chimiothérapie.
Applications De Recherche Scientifique
6-(Tetradecyloxy)naphthalene-2-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(Tetradecyloxy)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
Composés similaires
Naphtalène-2-carbonitrile : Un dérivé du naphtalène plus simple avec un groupe carbonitrile en position 2.
2,6-Di(1H-indén-2-yl)naphtalène : Un dérivé du naphtalène avec deux groupes indényle en positions 2 et 6.
2,6-Di((E)-styryl)naphtalène : Un dérivé du naphtalène avec deux groupes styryle en positions 2 et 6.
Unicité
Le 6-(Tétradécyloxy)naphtalène-2-carbonitrile est unique en raison de la présence de la longue chaîne tétradécyloxy, qui lui confère des propriétés physiques et chimiques distinctes. Cette longue chaîne alkyle peut influencer la solubilité, le point de fusion et les interactions du composé avec d'autres molécules, le rendant approprié pour des applications spécifiques en science des matériaux et en chimie médicinale.
Propriétés
Numéro CAS |
920509-95-1 |
|---|---|
Formule moléculaire |
C25H35NO |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
6-tetradecoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C25H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-27-25-17-16-23-19-22(21-26)14-15-24(23)20-25/h14-17,19-20H,2-13,18H2,1H3 |
Clé InChI |
HEFQGWRPDHHLQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


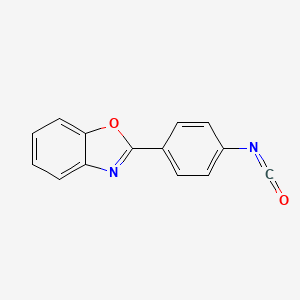
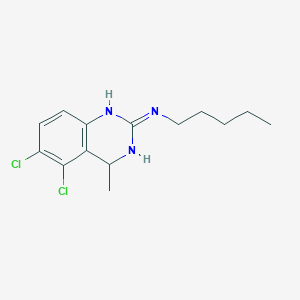
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
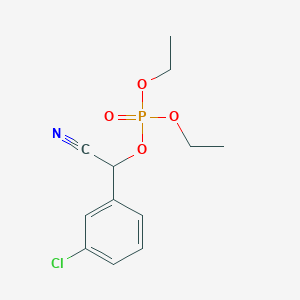
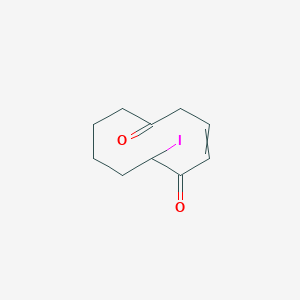
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)

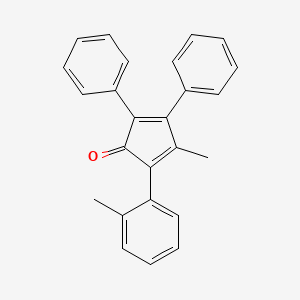
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
